molecular formula C14H22N2O2 B13187241 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol

Cat. No.: B13187241
M. Wt: 250.34 g/mol
InChI Key: FDQHXNQJAAIHHR-UHFFFAOYSA-N
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Description

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol is a chemical compound with the CAS Registry Number 2060038-24-4 . It has a molecular formula of C 14 H 22 N 2 O 2 and a molecular weight of 250.34 g/mol . This reagent features a 1,2,4-oxadiazole heterocycle substituted with a cyclopropyl group, which is linked via a methylene bridge to a 3,5-dimethylcyclohexan-1-ol ring system . The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry and drug discovery, often utilized in the design of novel bioactive molecules . As a building block, this compound is valuable for chemical biology and pharmaceutical research, particularly in the synthesis of more complex molecular architectures or for use in structure-activity relationship (SAR) studies. Its structural components suggest potential for exploration in various biochemical applications. This product is intended for research purposes in a laboratory setting and is not for human or animal use . For further technical details, please contact us.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol

InChI

InChI=1S/C14H22N2O2/c1-9-5-10(2)7-14(17,6-9)8-12-15-13(16-18-12)11-3-4-11/h9-11,17H,3-8H2,1-2H3

InChI Key

FDQHXNQJAAIHHR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(CC2=NC(=NO2)C3CC3)O)C

Origin of Product

United States

Preparation Methods

Cyclopropyl-Substituted Oxadiazole Formation

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or their equivalents. The cyclopropyl group can be introduced either by using cyclopropyl-substituted amidoximes or through cross-coupling reactions involving cyclopropyl-containing boronic esters.

  • Example Method : Lithiation of 4-bromo-1-cyclopropylpyrazole followed by reaction with isopropyl boronate to yield cyclopropyl-substituted boronic esters, which can be converted into oxadiazole rings through palladium-catalyzed cross-coupling reactions under inert atmosphere at elevated temperatures (e.g., 90–150 °C) in solvents like 1,4-dioxane or N,N-dimethylformamide (DMF).
Step Reagents/Conditions Yield Notes
Lithiation n-Butyllithium, -78 °C, THF ~81% Formation of organolithium intermediate
Boronate formation Isopropyl boronate, warming to RT - Intermediate for Suzuki coupling
Cross-coupling Pd(dppf)Cl2, K3PO4, 1,4-dioxane, 90 °C 65% Formation of cyclopropyl-substituted heterocycle

Formation of the Methylene Linker

The key step is the attachment of the oxadiazole moiety to the cyclohexanol via a methylene (-CH2-) bridge at the 1-position of the cyclohexanol.

  • Method : This is often achieved by alkylation of the cyclohexanol with a halomethyl-substituted oxadiazole derivative or by reductive amination if an aldehyde intermediate is available.

  • Reaction Conditions : Alkylation is typically conducted in the presence of a base such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (25–80 °C).

Representative Experimental Procedure

Based on analogous compounds and available synthetic routes for cyclopropyl-oxadiazole derivatives, the following protocol summarizes the preparation:

Step Procedure Conditions Yield/Outcome
1 Synthesis of 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole via lithiation and boronation n-BuLi, THF, -78 °C; then isopropyl boronate, RT 81% yield of boronic ester intermediate
2 Suzuki coupling of boronic ester with 3,6-dichloropyridazine or related halide Pd(dppf)Cl2, K3PO4, 1,4-dioxane, 90 °C, inert atmosphere 65% yield of coupled product
3 Reduction of 3,5-dimethylcyclohexanone to 3,5-dimethylcyclohexanol NaBH4 or LiAlH4, cold conditions High yield, stereoselective
4 Alkylation of cyclohexanol with halomethyl-oxadiazole derivative NaH or K2CO3, DMF, 50–80 °C Moderate to good yield of final compound

Analytical and Purification Techniques

  • Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used to purify intermediates and final compounds, employing gradients of acetonitrile and aqueous trifluoroacetic acid (TFA) or ammonium hydroxide neutralization steps.

  • Characterization : Confirmation of structure and purity is performed by:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
    • Mass spectrometry (MS), including ESI-MS for molecular ion verification
    • High-resolution mass spectrometry (HRMS) for exact mass confirmation
    • Chiral purity analysis if stereochemistry is relevant

Summary Table of Key Preparation Parameters

Parameter Details
Key Starting Materials 4-bromo-1-cyclopropylpyrazole, 3,5-dimethylcyclohexanone
Catalysts Pd(dppf)Cl2, tetrakis(triphenylphosphine)palladium(0)
Solvents THF, 1,4-dioxane, DMF, ethyl acetate
Bases Sodium hydride, potassium carbonate, sodium acetate
Temperature Range -78 °C to 150 °C depending on step
Reaction Time Minutes to hours depending on step
Typical Yields 65–83% for coupling steps; 75–90% for reductions and alkylations
Purification Silica gel chromatography, RP-HPLC

Chemical Reactions Analysis

Types of Reactions

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The cyclopropyl and cyclohexanol groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce various reduced heterocycles.

Mechanism of Action

The mechanism of action of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors . This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Analogs:

SLP7111228 ():

  • Contains a 1,2,4-oxadiazole linked to a pyrrolidine-guanidine scaffold.
  • Features a 4-octylphenyl substituent instead of cyclopropyl, increasing lipophilicity.
  • Demonstrated selective SphK1 inhibition (Ki = 48 nM), highlighting the pharmacological relevance of oxadiazole derivatives .

Compound 76 (): Incorporates a 3-cyclopropyl-1,2,4-oxadiazole attached to a cyclohexene ring fused with an oxazolidinone.

BS-5882 ():

  • Piperidine-linked 3-cyclopropyl-1,2,4-oxadiazole with a 3,5-dimethylpyrazole side chain.
  • Molecular weight (329.4 g/mol) and heterocyclic diversity suggest utility in kinase or protease inhibition .

Oxadiazon/Oxadiargyl ():

  • Agrochemical oxadiazoles with dichlorophenyl and trifluoromethyl groups.
  • Broader applications in herbicides, contrasting with the target compound’s likely medicinal focus .

Pharmacological and Functional Comparisons

Molecular Properties

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Target Source
Target Compound 3,5-Dimethylcyclohexanol, 3-cyclopropyl-1,2,4-oxadiazole ~309.4 (calculated) Not reported -
SLP7111228 4-Octylphenyl-1,2,4-oxadiazole, pyrrolidine-guanidine Not reported SphK1 inhibitor (Ki = 48 nM)
Compound 76 (EP 2 697 207 B1) Trifluoromethylphenyl, oxazolidinone, cyclohexene Not reported Not disclosed (likely therapeutic)
BS-5882 Piperidine, 3,5-dimethylpyrazole, 3-cyclopropyl-1,2,4-oxadiazole 329.4 Not reported
Oxadiazon/Oxadiargyl Dichlorophenyl, tert-butyl 345.2/359.2 Herbicides

Biological Activity

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol is a compound of interest due to its potential biological activities. This compound features a cyclopropyl group and an oxadiazole ring, which are known to influence its pharmacological properties. The following sections explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₂N₂O₂
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 2060038-24-4

The structure of the compound includes a cyclohexanol backbone substituted with a cyclopropyl oxadiazole moiety, which may contribute to its biological effects.

Research indicates that compounds containing oxadiazole derivatives often exhibit significant biological activity through various mechanisms. In particular, they can act as inhibitors of key enzymes or receptors involved in disease processes. The specific mechanism for 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol is not fully elucidated but may involve modulation of receptor tyrosine kinases (RTKs) such as DDR1 (Discoidin Domain Receptor 1) .

Pharmacological Effects

Studies have shown that related compounds can exhibit anti-fibrotic properties by inhibiting DDR1 phosphorylation. This suggests a potential therapeutic application in conditions characterized by fibrosis and renal dysfunction .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol can effectively inhibit COX-2 enzymes, which are implicated in inflammatory processes . This inhibition may lead to reduced inflammation and pain in various models.

In Vivo Studies

A notable study involving a structurally related compound showed significant improvements in renal function and reduced tissue damage in a mouse model of Alport syndrome when treated with a selective DDR1 inhibitor derived from a DNA encoded library . Although this study did not directly test the compound , it underscores the potential for similar compounds to provide therapeutic benefits in renal diseases.

Summary of Biological Activities

Activity TypeDescription
Enzyme Inhibition Potential inhibition of COX-2 and DDR1 phosphorylation
Anti-Fibrotic Effects May reduce fibrosis in renal tissues
Therapeutic Applications Possible use in treating chronic kidney diseases

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can purity be validated?

  • Methodology : Synthesis often involves alkylation of the oxadiazole ring followed by cyclohexanol functionalization. A validated approach includes dissolving intermediates in a polar/non-polar solvent mixture (e.g., pentane and triethylamine) and using catalysts like Me₃SiCl to improve yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical.
  • Purity Validation : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. Pharmacopeial guidelines (e.g., USP) recommend testing for residual solvents (GC-MS) and elemental analysis (C, H, N) to confirm stoichiometry .

Q. How is the compound’s structural conformation confirmed post-synthesis?

  • Techniques :

  • X-ray crystallography resolves bond angles and stereochemistry (e.g., triclinic crystal system with α = 73.02°, β = 81.62°, γ = 66.71° for analogous cyclohexane derivatives) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., cyclopropyl protons at δ 1.0–1.2 ppm, oxadiazole C=O at ~160 ppm) .
  • IR spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and oxadiazole (1550–1600 cm⁻¹) groups .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies targeting bioactivity?

  • Strategy :

  • Core modifications : Replace the cyclopropyl group with larger rings (e.g., phenyl, ) or alter the oxadiazole’s substituents to test electronic effects on receptor binding .
  • Bioassays : Screen derivatives for antimicrobial activity via MIC assays (e.g., E. coli ATCC 25922) or anticancer activity using MTT assays (e.g., IC₅₀ values against HeLa cells) .
    • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How to validate analytical methods for quantifying the compound in complex matrices?

  • Validation Parameters :

  • Linearity : Calibration curves (R² ≥ 0.995) across 0.1–100 µg/mL.
  • LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) using LC-MS/MS .
  • Precision : Intra-day RSD < 2% for retention time and peak area .
    • Application : Quantify degradation products in stability studies using validated HPLC methods .

Q. How to resolve contradictory bioactivity data across studies?

  • Root Cause Analysis :

  • Experimental variables : Compare assay conditions (e.g., cell line viability in MTT assays vs. ATP-based luminescence).
  • Compound stability : Degradation under storage (e.g., hygroscopicity) may reduce potency; test via accelerated stability studies (40°C/75% RH for 6 months) .
  • Statistical rigor : Apply ANOVA to assess inter-lab variability or use meta-analysis tools (e.g., RevMan) to reconcile IC₅₀ discrepancies .

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